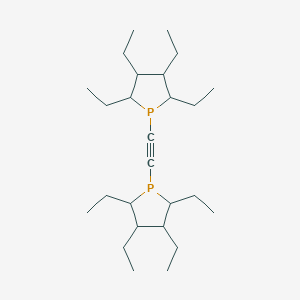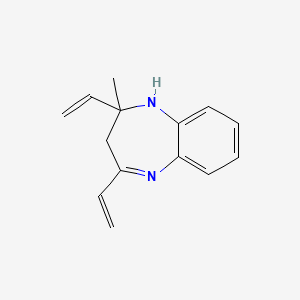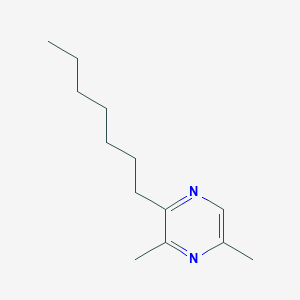![molecular formula C13H18O4 B15169825 Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate CAS No. 905558-01-2](/img/structure/B15169825.png)
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate is an organic compound with the molecular formula C13H18O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate typically involves the esterification of 2-[4-(1-hydroxyethyl)phenoxy]propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological targets. The aromatic ring and hydroxyl group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate can be compared with other similar compounds, such as:
Ethyl 2-[4-(hydroxy)phenoxy]propanoate: Lacks the 1-hydroxyethyl group, resulting in different chemical properties and reactivity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]butanoate: Has a longer carbon chain, influencing its solubility and reactivity.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
905558-01-2 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-13(15)10(3)17-12-7-5-11(6-8-12)9(2)14/h5-10,14H,4H2,1-3H3 |
Clé InChI |
FTEPLVBNMRZMCR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=C(C=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)

![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)


![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)

![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)
![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
